3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile is a complex organic compound featuring a pyrazine ring substituted with a nitrile group and a piperazine ring, which is further substituted with a pyrimidine ring containing a morpholine moiety
Mechanism of Action
Target of Action
The primary target of the compound 3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile is Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a protein that has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS) . The most common LRRK2 mutation, G2019S, which is relatively rare in the total population, gives rise to increased kinase activity .
Mode of Action
The compound acts as a kinase inhibitor for LRRK2 . It binds to the kinase, thereby inhibiting its activity. This results in a decrease in the kinase activity of LRRK2, particularly in the case of the G2019S mutation . The compound has been optimized for kinome selectivity using a surrogate crystallography approach .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving LRRK2. While the exact pathways and their downstream effects are still being researched, it is known that LRRK2 plays a role in several cellular processes, including vesicle trafficking, autophagy, and cytoskeletal dynamics .
Pharmacokinetics
The compound is described as beingbrain penetrant , which suggests it is able to cross the blood-brain barrier . This is an important characteristic for drugs intended to treat neurological conditions like PD.
Result of Action
The result of the compound’s action is a decrease in LRRK2 kinase activity . This could potentially lead to a reduction in the symptoms of PD in individuals with the G2019S mutation . .
Action Environment
The environment in which the compound acts is primarily the brain, given its ability to penetrate this organ . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of the blood-brain barrier, the specific brain region in which the compound is active, and the presence of other substances that could interact with the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrazine Ring: Starting with a suitable pyrazine precursor, such as pyrazine-2-carboxylic acid, the nitrile group can be introduced via dehydration reactions using reagents like thionyl chloride or phosphorus pentachloride.
Synthesis of the Piperazine Intermediate: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Coupling with Pyrimidine: The pyrimidine ring, substituted with a morpholine group, can be synthesized separately and then coupled with the piperazine intermediate using nucleophilic substitution reactions.
Final Assembly: The final step involves coupling the pyrazine ring with the piperazine-pyrimidine intermediate under conditions that promote the formation of the desired product, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under conditions such as catalytic hydrogenation.
Substitution: The pyrimidine and pyrazine rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for N-oxide formation.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas for nitrile reduction.
Substitution: Halogenated derivatives and strong bases or acids to facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the morpholine moiety.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the morpholine and pyrimidine rings suggests possible interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile: Similar structure but with a pyridine ring instead of a pyrazine ring.
3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}benzene-2-carbonitrile: Similar structure but with a benzene ring instead of a pyrazine ring.
Uniqueness
The uniqueness of 3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The pyrazine ring, in particular, offers different electronic properties compared to pyridine or benzene rings, potentially leading to unique interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-[4-(4-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O/c18-13-14-16(20-4-3-19-14)24-5-7-25(8-6-24)17-21-2-1-15(22-17)23-9-11-26-12-10-23/h1-4H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIPALBRYSEKML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2C#N)C3=NC=CC(=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.